

# Dinophysistoxin 1 cellular uptake and metabolic pathways

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## Compound of Interest

Compound Name: *Dinophysistoxin 1*

Cat. No.: *B117357*

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An In-Depth Technical Guide to Dinophysistoxin-1: Cellular Uptake and Metabolic Pathways

## Introduction

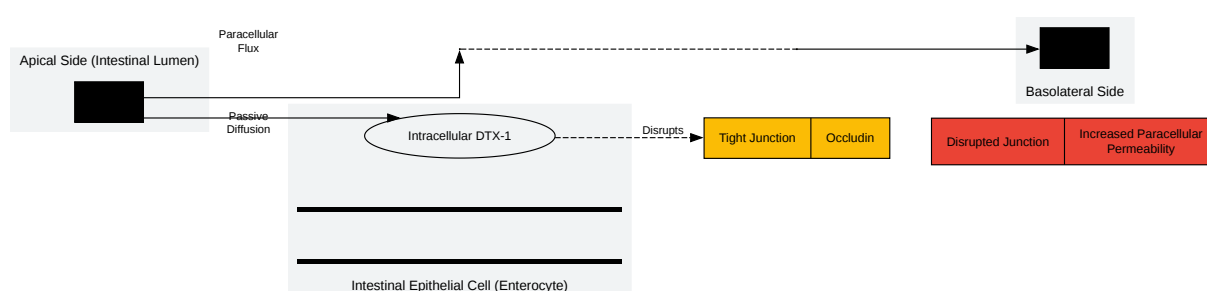
Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins. Produced by dinoflagellates of the genera *Dinophysis* and *Prorocentrum*, DTX-1 accumulates in filter-feeding shellfish, such as mussels and scallops.[1] Human consumption of contaminated shellfish leads to a gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP).[1] The primary molecular mechanism of DTX-1 and its analogues is the potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][3] This inhibition disrupts fundamental cellular processes, leading to the characteristic symptoms of DSP and other cytotoxic effects. This guide provides a detailed technical overview of the cellular uptake mechanisms, metabolic fate, and key signaling pathways affected by DTX-1.

## Cellular Uptake of Dinophysistoxin-1

Due to its lipophilic and heat-stable nature, DTX-1 can readily traverse cellular membranes.[4] The primary mechanism of cellular entry is believed to be passive diffusion across the phospholipid bilayer. Once in the systemic circulation or gastrointestinal tract, its impact on epithelial barriers is significant.

Studies utilizing the human colon adenocarcinoma cell line (Caco-2) as a model for the intestinal epithelium have shown that DTX-1 disrupts the integrity of the epithelial monolayer. At

concentrations above 50 nM, DTX-1 adversely affects tight-junction proteins, such as occludin, which are critical for maintaining the barrier function between cells. This disruption leads to increased paracellular permeability, allowing the toxin and other luminal contents to pass through the intestinal barrier, contributing to the diarrhetic symptoms of DSP.



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DTX-1 Cellular Uptake and Disruption of Epithelial Barrier.

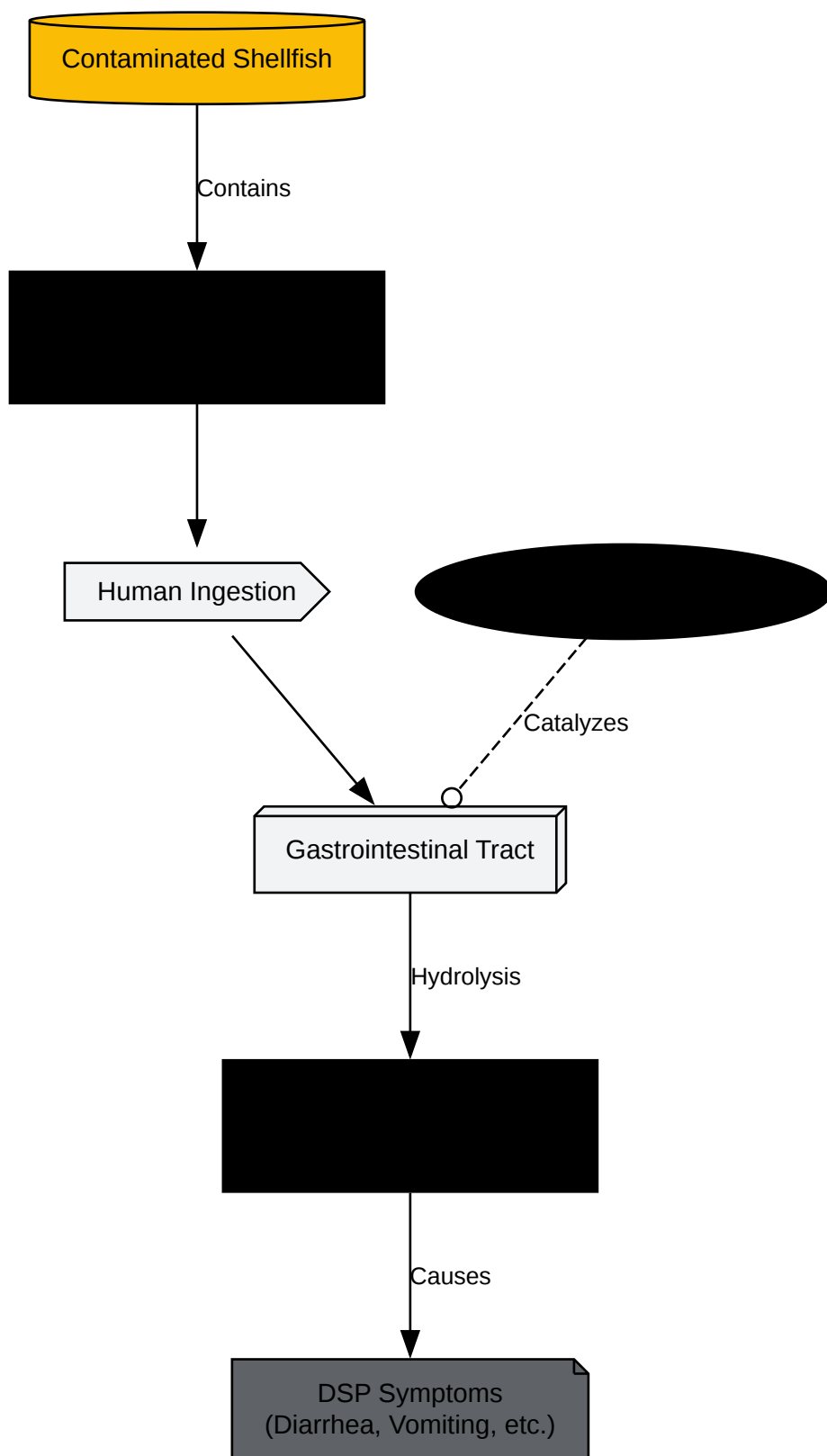
## Metabolic Pathways

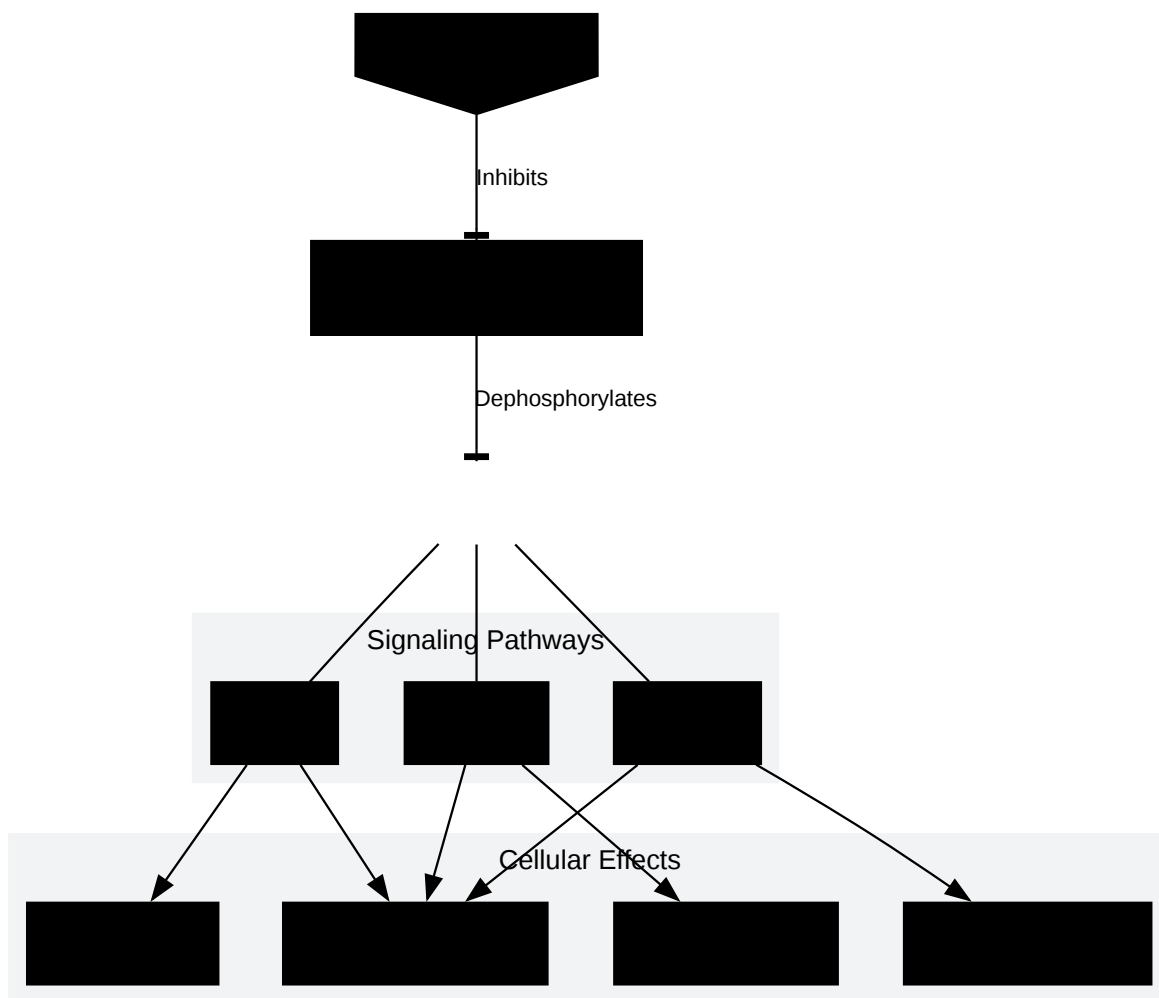
The metabolism of DTX-1 and its derivatives differs significantly between the shellfish that accumulate the toxin and the humans who consume them. In shellfish, metabolism serves as a detoxification mechanism, whereas in humans, it acts as an activation pathway.

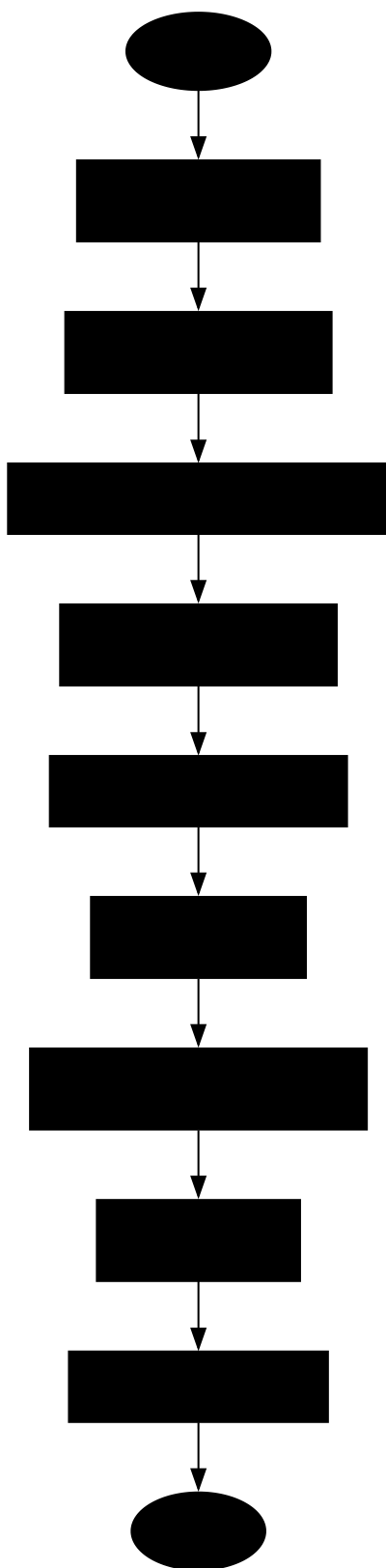
## Metabolic Activation in Humans

Shellfish often contain DTX-1 in its acylated form, known as Dinophysistoxin-3 (DTX-3). DTX-3 is a group of compounds where DTX-1 is esterified with various fatty acids at the C7-hydroxyl group. These esterified forms are less potent inhibitors of protein phosphatases. However, upon ingestion by humans, DTX-3 is hydrolyzed in the gastrointestinal tract by enzymes such as lipases and esterases, releasing the highly toxic parent compound, DTX-1. This metabolic

transformation is directly responsible for causing the symptoms of DSP, a fact confirmed by the detection of DTX-1 in the feces of patients who consumed shellfish containing only DTX-3.







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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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